molecular formula C10H17NO2 B13843185 ethyl (3R)-3-cyano-5-methylhexanoate CAS No. 181289-38-3

ethyl (3R)-3-cyano-5-methylhexanoate

Cat. No.: B13843185
CAS No.: 181289-38-3
M. Wt: 183.25 g/mol
InChI Key: WBQBMWWPFBMMOD-SECBINFHSA-N
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Description

Ethyl (3R)-3-cyano-5-methylhexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of a cyano group (–CN) and a methyl group (–CH₃) attached to a hexanoate ester backbone. The stereochemistry of the compound is denoted by the (3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3R)-3-cyano-5-methylhexanoate can be synthesized through various methods. One common approach involves the esterification of 3-cyano-5-methylhexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of acyl chlorides or acid anhydrides as starting materials. For example, 3-cyano-5-methylhexanoyl chloride can be reacted with ethanol in the presence of a base such as pyridine to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the cyano and ester groups into the hexanoate backbone. These systems offer advantages such as improved reaction control, reduced reaction times, and higher product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-cyano-5-methylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-cyano-5-methylhexanoic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Concentrated sulfuric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a catalyst.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base.

Major Products Formed

    Hydrolysis: 3-cyano-5-methylhexanoic acid and ethanol.

    Reduction: Ethyl (3R)-3-amino-5-methylhexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R)-3-cyano-5-methylhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitrilases.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-cyano-5-methylhexanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The cyano group can be converted to an amine group by nitrilases, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Ethyl (3R)-3-cyano-5-methylhexanoate can be compared to other similar compounds such as:

    Ethyl 3-cyano-5-methylpentanoate: Similar structure but with a shorter carbon chain.

    Ethyl 3-cyano-5-methylheptanoate: Similar structure but with a longer carbon chain.

    Ethyl 3-amino-5-methylhexanoate: Similar structure but with an amino group instead of a cyano group.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyano and ester functional groups, which confer distinct reactivity and applications.

Biological Activity

Ethyl (3R)-3-cyano-5-methylhexanoate is a compound of significant interest due to its biological activity and potential therapeutic applications. This compound is a precursor in the synthesis of pregabalin, a drug used to treat various neurological disorders including epilepsy, neuropathic pain, and anxiety disorders. Understanding the biological activity of this compound can provide insights into its pharmacological effects and potential uses in clinical settings.

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₂₃N₁O₂
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 148553-50-8

This compound is characterized by the presence of a cyano group, which contributes to its biological activity.

This compound is primarily known for its role as a precursor to pregabalin. Pregabalin functions by modulating neurotransmitter release through its action on voltage-gated calcium channels, leading to increased levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system . This mechanism is crucial for its anticonvulsant and analgesic properties.

Therapeutic Applications

Pregabalin, derived from this compound, has been shown to be effective in treating:

  • Epilepsy : Reduces the frequency of seizures.
  • Neuropathic Pain : Alleviates pain associated with nerve damage.
  • Generalized Anxiety Disorder : Provides anxiolytic effects.
  • Fibromyalgia : Reduces pain and improves quality of life .

Case Studies

  • Pregabalin in Neuropathic Pain Management :
    A clinical trial demonstrated that pregabalin significantly reduced pain scores in patients with diabetic neuropathy compared to placebo . The study highlighted the efficacy of the drug in improving patient-reported outcomes.
  • Effectiveness in Generalized Anxiety Disorder :
    Another study found that pregabalin was effective in reducing anxiety symptoms in patients with generalized anxiety disorder, showing improvements in both subjective and objective measures of anxiety .

Safety and Toxicity

While this compound itself has not been extensively studied for toxicity, pregabalin has a well-documented safety profile. Common side effects include dizziness, somnolence, and peripheral edema. Serious adverse effects are rare but can include hypersensitivity reactions .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Enzymatic Resolution : The racemic mixture can be resolved using lipase enzymes to obtain optically pure (S)- or (R)-isomers with high yield and purity .
  • Hydrolysis : The nitrile group can be hydrolyzed to form the corresponding carboxylic acid, which is further processed to yield pregabalin .

Table 1: Synthesis Overview

StepDescriptionKey Reagents
Enzymatic ResolutionSeparation of enantiomersLipase enzymes
HydrolysisConversion of nitrile to carboxylic acidWater, acids
EsterificationFormation of ethyl esterEthanol, acid catalysts

Properties

CAS No.

181289-38-3

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (3R)-3-cyano-5-methylhexanoate

InChI

InChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m1/s1

InChI Key

WBQBMWWPFBMMOD-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CC(C)C)C#N

Canonical SMILES

CCOC(=O)CC(CC(C)C)C#N

Origin of Product

United States

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